molecular formula C17H16N4O2S B2712395 Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421478-27-4

Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2712395
CAS RN: 1421478-27-4
M. Wt: 340.4
InChI Key: RVYBPOWYVBACKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as BTZ043, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of BTZ043 can be analyzed based on its crystal structure. It has a monoclinic structure with a space group of P 2 1 /n (no. 14). The unit cell parameters are a = 18.443(2) Å, b = 4.0161(6) Å, c = 23.396(4) Å, β = 99.246(6)°, and V = 1710.4(4) Å 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of BTZ043 can be inferred from its IR, 1H, 13C NMR, and mass spectral data . It has a melting point of 308°C .

Scientific Research Applications

Synthesis and Antibacterial Screening

The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives demonstrates the chemical versatility of thiazole-based compounds. These compounds have been characterized by spectral and analytical data and evaluated for their antibacterial activities, highlighting the potential of thiazole moieties in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).

Antiproliferative Activity and Structural Characterization

Research on benzothiazole and isoxazole derivatives includes the synthesis of compounds evaluated for antiproliferative activity. These studies emphasize the role of structural characterization in understanding the biological activities of synthesized compounds, with specific focus on their potential in cancer therapy (Prasad et al., 2018).

Anti-mycobacterial Chemotypes

The identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes underscores the importance of synthetic chemistry in addressing infectious diseases. This research involves the preparation of structurally diverse compounds and their evaluation against Mycobacterium tuberculosis, showcasing the potential of these chemical scaffolds in developing tuberculosis treatments (Pancholia et al., 2016).

Synthesis and Antimicrobial Activity of Pyridine Derivatives

The synthesis of pyridine derivatives incorporating benzothiazole units and their subsequent screening for antimicrobial activity highlight the ongoing interest in thiazole and pyridine moieties for developing new antimicrobial agents. These studies contribute to the growing body of knowledge on the synthesis of bioactive heterocycles (Patel, Agravat, & Shaikh, 2011).

Future Directions

The future directions for BTZ043 could involve further exploration of its biological properties and potential applications in drug development. Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of BTZ043 and related compounds .

properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-20-13-3-1-2-4-14(13)24-16)21-9-5-12(6-10-21)23-15-11-18-7-8-19-15/h1-4,7-8,11-12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYBPOWYVBACKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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